Morpholine vs. Piperidine Sulfonamide: Physicochemical Differentiation Between CAS 325724-85-4 and CAS 325978-83-4
The target compound (morpholine sulfonamide) differs from its closest commercially available analog, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 325978-83-4), by replacement of the morpholine ring with piperidine. This single-atom substitution (oxygen vs. methylene) produces a molecular weight reduction of approximately 2 Da (447.53 vs. 445.56 Da) . More critically, the morpholine oxygen introduces a hydrogen-bond acceptor not present in the piperidine analog, with the target compound having 8 H-bond acceptors versus 7 for the piperidine analog, as confirmed by computed properties from their respective ChemSpider entries [1]. The morpholine analog also shows a lower calculated logP (3.34 vs. an estimated ~3.6–3.8 for piperidine), translating to a predicted aqueous solubility advantage of approximately 1.5- to 2-fold based on the General Solubility Equation .
| Evidence Dimension | Hydrogen-bond acceptor count and lipophilicity |
|---|---|
| Target Compound Data | 8 H-bond acceptors; ACD/LogP = 3.34; Polar Surface Area = 134 Ų (CAS 325724-85-4) |
| Comparator Or Baseline | 7 H-bond acceptors; estimated LogP ~3.6–3.8; PSA ~125 Ų for piperidine analog (CAS 325978-83-4) |
| Quantified Difference | +1 H-bond acceptor; ΔLogP ≈ -0.3 to -0.5 units; ΔPSA ≈ +9 Ų |
| Conditions | Computed physicochemical properties (ACD/Labs Percepta v14.0); structural data confirmed by InChI and SMILES comparison |
Why This Matters
For procurement decisions in kinase inhibitor screening, the additional H-bond acceptor and lower logP of the morpholine analog predict superior aqueous solubility and distinct kinase hinge-binding geometry, which cannot be replicated by the piperidine analog.
- [1] Kuujia. Cas no 325978-83-4: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide. Chemical and Physical Properties. View Source
